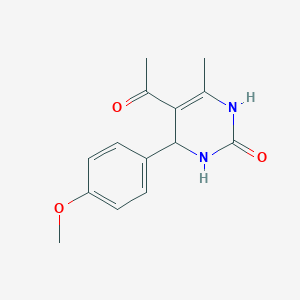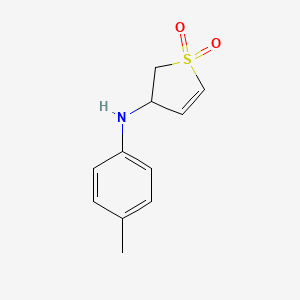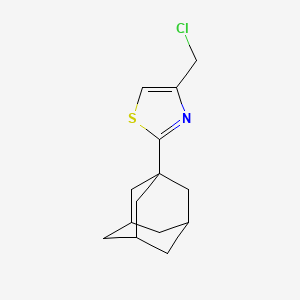
2-(1-金刚烷基)-4-(氯甲基)-1,3-噻唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole (ACMT) is an organic compound with a unique structure and a variety of applications in the scientific research field. ACMT is a heterocyclic compound that contains a thiazole ring and an adamantyl group. It has been widely studied for its potential applications in medicine, biochemistry, and organic synthesis.
科学研究应用
合成方法:
- 开发了一种从 4-(1-金刚烷基)-1,2,3-噻二唑合成 4-(1-金刚烷基)-2-芳基-1,3-噻二唑的方法,涉及各种反应,生成 4-(1-金刚烷基)-2-(4-氯-3-硝基苯基)-1,3-噻二唑等产物 (Shchipalkin, Petrov, & Kuznetsov, 2011)。
- 另一项研究重点是合成 4-(1-金刚烷基)-和 4-(1-金刚烷基甲基)-取代的卤代噻唑,探索了与硫氰化钾和盐酸的反应 (Makarova, Zemtsova, & Moiseev, 2001)。
治疗潜力和生物活性:
- 一种金刚烷基取代的类视黄醇衍生分子显示出凋亡和抗增殖活性,突出了金刚烷基在增强这些作用中的重要性 (Dawson 等人,2007)。
- 探索了含金刚烷的杂环化合物的抗病毒活性,表明这些化合物在抗病毒治疗中的潜力 (Makarova 等人,2004)。
- 合成了新型 2-(1-金刚烷基)-5-取代-1,3,4-恶二唑和 2-(1-金刚烷基氨基)-5-取代-1,3,4-噻二唑,显示出抗菌和抗炎活性 (Kadi 等人,2007)。
化学性质和反应:
- 一项关于碱金属 2-(1-金刚烷基)乙炔硫醇的研究讨论了它们的合成及其与各种亲电试剂的反应,阐明了它们的化学行为 (Petrov, Shchipalkin, Kuznetsov, & Viktorov, 2010)。
- 对 2-金刚烷基-噻唑烷-4-酮衍生物的化学反应性的理论研究提供了对它们作为 HIV-1 抑制剂和其他治疗应用的潜力的见解 (Morales-Bayuelo 等人,2012)。
作用机制
Target of Action
It is known that various silylated heterocycles having amide functionality were treated with 1-adamantyl chloride (a similar compound) to give the corresponding n-adamantylated heterocycles .
Mode of Action
It can be inferred from related compounds that the adamantyl group may interact with its targets through steric effects .
生化分析
Biochemical Properties
2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The adamantyl group enhances the compound’s stability and affinity for hydrophobic pockets in proteins, allowing it to act as an inhibitor or modulator of enzyme activity. For instance, it has been observed to interact with cytochrome P450 enzymes, altering their catalytic activity and affecting the metabolism of other substrates . Additionally, the chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition of enzyme function .
Cellular Effects
The effects of 2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels . By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis. For example, in cancer cells, 2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole has been found to inhibit cell growth and induce programmed cell death .
Molecular Mechanism
At the molecular level, 2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole exerts its effects through several mechanisms. The adamantyl group facilitates binding to hydrophobic regions of target proteins, while the chloromethyl group can form covalent bonds with specific amino acid residues . This dual interaction allows the compound to inhibit enzyme activity by blocking the active site or altering the protein’s conformation. Additionally, 2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to 2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical response without causing harm.
属性
IUPAC Name |
2-(1-adamantyl)-4-(chloromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNS/c15-7-12-8-17-13(16-12)14-4-9-1-10(5-14)3-11(2-9)6-14/h8-11H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUVVOVMHYJPLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=CS4)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394407 |
Source


|
| Record name | 2-(1-adamantyl)-4-(chloromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632300-38-0 |
Source


|
| Record name | 4-(Chloromethyl)-2-tricyclo[3.3.1.13,7]dec-1-ylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=632300-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-adamantyl)-4-(chloromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
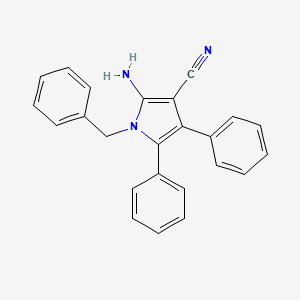

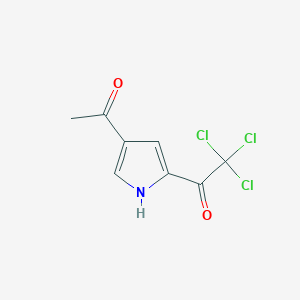
![1-[4-(2-Propynyloxy)phenyl]-1-ethanone](/img/structure/B1273840.png)
![3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1273841.png)


![4,5-Dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic acid](/img/structure/B1273851.png)
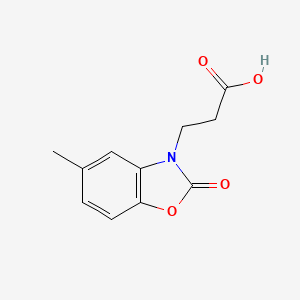
![1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine]](/img/structure/B1273857.png)
![4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine](/img/structure/B1273858.png)
![Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate](/img/structure/B1273867.png)
